molecular formula C13H18N4O2 B2989615 (6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1898558-69-4

(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2989615
CAS RN: 1898558-69-4
M. Wt: 262.313
InChI Key: YSYMPROTTZLYLF-UHFFFAOYSA-N
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Description

“(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives has been outlined . The synthesis involved the Buchwald–Hartwig amination, starting from 2- (aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (morpholine and pyrrolidine) .


Molecular Structure Analysis

The molecular structure of “(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone” likely involves a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone” are not mentioned in the retrieved resources, the compound likely participates in reactions typical for pyrrolidine derivatives .

Scientific Research Applications

Anti-inflammatory Activity

Researchers have synthesized derivatives of (6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone to assess their anti-inflammatory activity in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests potential applications in developing treatments for inflammatory diseases .

Selective Androgen Receptor Modulators (SARMs)

Derivatives of this compound have been synthesized as SARMs with the aim of modifying the pharmacokinetic profile, indicating its use in therapeutic areas related to androgen receptors .

Anticonvulsant Activity

Some derivatives have shown promising anticonvulsant activity, which could be explored for the development of new antiepileptic drugs .

Anesthesia Adjuncts

The compound has been referenced as an impurity in rocuronium, which is used as a muscle relaxant during anesthesia. This points to its relevance in pharmaceutical manufacturing and quality control .

Future Directions

The future directions for the study of “(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone” could involve further exploration of its potential biological activities, such as its anti-inflammatory properties . Additionally, further studies could investigate its synthesis, molecular structure, and physical and chemical properties.

properties

IUPAC Name

(6-morpholin-4-ylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-13(17-3-1-2-4-17)11-9-12(15-10-14-11)16-5-7-19-8-6-16/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYMPROTTZLYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Morpholinopyrimidin-4-yl)(pyrrolidin-1-yl)methanone

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